[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic molecule that features a combination of piperidine, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated phenyl compounds, hydroxylating agents, and thiazole-forming reagents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the intermediates are synthesized and then coupled under optimized conditions. The use of automated systems for temperature control, reagent addition, and product isolation would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
The compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-hydroxypiperidine
- 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole
Uniqueness
The uniqueness of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H24ClN3O3S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-4-18(5-11-21)22-23(34-25(28-22)30-14-2-3-15-30)24(31)29-16-12-26(32,13-17-29)19-6-8-20(27)9-7-19/h2-11,14-15,32H,12-13,16-17H2,1H3 |
InChI Key |
HDFNEEBFQOENPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.